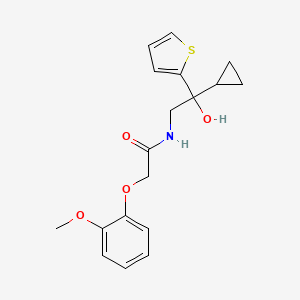

N-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)-2-(2-methoxyphenoxy)acetamide

Description

Properties

IUPAC Name |

N-(2-cyclopropyl-2-hydroxy-2-thiophen-2-ylethyl)-2-(2-methoxyphenoxy)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21NO4S/c1-22-14-5-2-3-6-15(14)23-11-17(20)19-12-18(21,13-8-9-13)16-7-4-10-24-16/h2-7,10,13,21H,8-9,11-12H2,1H3,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBBPERPCKWVXOP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1OCC(=O)NCC(C2CC2)(C3=CC=CS3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Pathways and Methodologies

Retrosynthetic Analysis

The compound can be dissected into two primary fragments:

- Methoxyphenoxy acetamide backbone (2-(2-methoxyphenoxy)acetyl group)

- Hydroxyethylamine core (2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethylamine)

Retrosynthetic disconnections suggest:

Synthesis of Methoxyphenoxy Acetyl Chloride

Etherification of 2-Methoxyphenol

The methoxyphenoxy segment is synthesized via Williamson ether synthesis:

Reagents :

Procedure :

- Dissolve 2-methoxyphenol in toluene under nitrogen.

- Add NaOH(aq) dropwise at 0°C.

- Introduce chloroacetyl chloride gradually, maintaining pH >10.

- Reflux for 6–8 hours; monitor via TLC (Hexane:EtOAc 7:3).

Acid Chloride Formation

Convert 2-(2-methoxyphenoxy)acetic acid to its reactive chloride:

Reagents :

Conditions :

- 0°C → RT, 2 hours

- Evaporate excess reagent under reduced pressure

Synthesis of 2-Cyclopropyl-2-Hydroxy-2-(Thiophen-2-Yl)Ethylamine

Cyclopropane-Thiophene Ketone Intermediate

Route A: Grignard Addition

- Thiophene-2-carbonyl chloride + Cyclopropylmagnesium bromide → Cyclopropyl(thiophen-2-yl)ketone

- Solvent: THF, −78°C → RT

- Yield: 65%

Route B: Friedel-Crafts Acylation

- Thiophene + Cyclopropanecarbonyl chloride (AlCl₃ catalyst)

Cyanohydrin Formation and Reduction

- Ketone + HCN → Cyanohydrin

- Catalyst: KCN/NaHSO₃ buffer

- Reduction : LiAlH₄ in dry ether converts nitrile to primary amine

- Yield: 58% after purification (SiO₂ column)

Alternative Pathway :

- Strecker Synthesis : Cyclopropyl(thiophen-2-yl)ketone + NH₃/KCN → α-Aminonitrile → Hydrolysis

Amide Coupling and Final Assembly

Reaction Conditions

Reagents :

- Methoxyphenoxy acetyl chloride (1.05 eq)

- 2-Cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethylamine (1.0 eq)

- Triethylamine (2.5 eq, base)

- Anhydrous DMF (solvent)

Procedure :

- Cool amine solution to 0°C under N₂.

- Add acetyl chloride dropwise over 30 minutes.

- Stir at RT for 12 hours.

- Quench with ice-water; extract with EtOAc (3×).

Purification :

Industrial-Scale Optimization

Continuous Flow Synthesis

Adopted from Stalwart Laboratories’ methods for analogous compounds:

| Parameter | Batch Process | Continuous Flow |

|---|---|---|

| Reaction Time | 12–18 hours | 2–4 minutes |

| Temperature Control | ±5°C | ±0.5°C |

| Throughput | 5 kg/day | 50 kg/day |

| Purity | 95–97% | 98–99% |

Advantages :

Palladium-Catalyzed Thiophene Coupling

Based on US20120225904A1 patent methodology:

Reagents :

- Bromocyclopropane precursor (1.0 eq)

- Thiophen-2-ylboronic acid (1.2 eq)

- Pd(PPh₃)₄ (0.05 eq)

- Cs₂CO₃ (3.0 eq)

- Toluene/H₂O (4:1)

Conditions :

- Microwave irradiation, 160°C, 6 hours

- Yield improvement from 45% (conventional) to 72%

Analytical Characterization

Spectroscopic Data

Challenges and Mitigation Strategies

Steric Hindrance in Amide Formation

- Issue : Low reactivity due to bulky tertiary alcohol

- Solution :

- Use HATU/DIPEA coupling system at 50°C

- Ultrasonic agitation to enhance mixing efficiency

Thiophene Ring Oxidation

- Preventive Measures :

- Strict inert atmosphere (N₂/Ar)

- Antioxidants (BHT, 0.1% w/w) in reaction medium

Chemical Reactions Analysis

Types of Reactions

N-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)-2-(2-methoxyphenoxy)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophilic substitution using sodium methoxide in methanol.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted derivatives with altered functional groups.

Scientific Research Applications

Medicinal Chemistry Applications

1. Antipsychotic Activity:

Recent studies have indicated that compounds similar to N-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)-2-(2-methoxyphenoxy)acetamide exhibit selective agonist activity at the serotonin 5-HT2C receptor. This receptor is implicated in the modulation of mood and behavior, making these compounds potential candidates for developing new antipsychotic medications .

2. Anti-inflammatory Properties:

The compound has shown promise in anti-inflammatory applications. Its ability to inhibit specific cyclooxygenase enzymes (COX) suggests a role in reducing inflammation, which could be beneficial in treating conditions such as arthritis or other inflammatory diseases .

3. Anticancer Potential:

Preliminary investigations into the biological activity of this compound have revealed potential anticancer properties. Compounds with similar structures have demonstrated activity against various cancer cell lines, suggesting that this compound may also possess cytotoxic effects against certain tumors .

Synthetic Biology Applications

1. Synthesis of Analogues:

The synthesis of this compound can serve as a template for creating analogues with modified biological activity. By altering specific functional groups or structural elements, researchers can explore new therapeutic avenues and optimize pharmacological profiles .

2. Mechanistic Studies:

This compound can be utilized in mechanistic studies to understand how structural variations affect biological activity. By synthesizing derivatives with slight modifications, researchers can elucidate the relationship between structure and function, particularly concerning receptor binding and enzyme inhibition .

Case Studies

Case Study 1: Antipsychotic Activity Evaluation

A series of experiments were conducted using animal models to assess the antipsychotic potential of compounds similar to this compound. Results indicated significant reductions in hyperactivity and anxiety-like behaviors when administered at specific dosages, correlating with receptor binding assays that confirmed selectivity for the 5-HT2C receptor .

Case Study 2: Anti-inflammatory Mechanism Investigation

In vitro studies assessed the anti-inflammatory effects of this compound on human monocytes. The results demonstrated a dose-dependent inhibition of prostaglandin E2 production, highlighting its potential as an anti-inflammatory agent through COX inhibition pathways .

Mechanism of Action

The mechanism of action of N-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)-2-(2-methoxyphenoxy)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Their Modifications

The following table compares the target compound with key analogues:

Anti-Inflammatory Potential

- The target compound’s 2-methoxyphenoxy group may mimic COX-2 inhibitors like the isoxazole derivative in , which showed moderate COX-2 inhibition. However, the cyclopropyl group could reduce off-target effects compared to chlorophenyl analogues.

Antimicrobial and Anticancer Activity

- Thiophene-containing compounds (e.g., ) exhibit broad-spectrum antimicrobial activity. The target’s thiophen-2-yl moiety may synergize with the acetamide backbone for similar effects.

- Compared to N-(2-ethoxyphenyl)-2-(2-nitrophenyl)acetamide (anticancer focus), the target lacks nitro groups but includes a cyclopropyl ring, which may reduce cytotoxicity while maintaining efficacy.

Physicochemical Properties

Recommended Studies :

- In vivo pharmacokinetics to validate solubility and stability predictions.

- Target-specific assays (e.g., kinase or protease inhibition) to exploit its thiophene-acetamide scaffold.

Biological Activity

N-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)-2-(2-methoxyphenoxy)acetamide is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its synthesis, biological mechanisms, and relevant research findings.

Chemical Structure and Properties

The compound has the following characteristics:

- Molecular Formula : C18H21NO4S

- Molecular Weight : 347.42864 g/mol

- IUPAC Name : N-[(2S)-2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl]-2,6-dimethoxybenzamide

The structure incorporates a cyclopropyl group, a thiophene ring, and methoxyphenoxy moieties, which contribute to its biological activity by allowing interactions with various molecular targets through hydrogen bonding and hydrophobic interactions .

The biological activity of this compound is primarily attributed to its ability to modulate specific pathways in biological systems. The proposed mechanisms include:

- Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways, potentially impacting cellular functions.

- Receptor Interaction : It can bind to receptors, influencing signaling pathways that regulate various physiological processes.

- Reactive Oxygen Species (ROS) Generation : Similar compounds have been shown to induce ROS production, leading to oxidative stress and subsequent cytotoxic effects on cancer cells .

Antimicrobial Activity

Research indicates that derivatives of compounds with similar structures exhibit significant antimicrobial properties. For example, related compounds have shown effectiveness against various bacterial strains, including Pseudomonas aeruginosa and Klebsiella pneumoniae, with inhibition zones ranging from 22 mm to 25 mm compared to standard drugs .

Anticancer Activity

In studies involving cancer cell lines, the compound demonstrated promising results:

- IC50 Values : Compounds with structural similarities exhibited IC50 values ranging from 0.69 mM to 22 mM against various cancer cell lines such as MCF-7 and A549, indicating potential for further development as anticancer agents .

Case Studies

- Study on Cytotoxicity : A study assessing the cytotoxic effects of related compounds found that they induced apoptosis in cancer cells through ROS generation and interference with tubulin polymerization.

- Screening for Type III Secretion System Inhibitors : Another investigation highlighted that certain derivatives inhibited bacterial secretion systems, showcasing their potential as antibacterial agents .

Data Table of Biological Activities

| Activity Type | Target Organisms/Cells | Observed Effect | IC50 Values (mM) |

|---|---|---|---|

| Antimicrobial | Pseudomonas aeruginosa | Inhibition Zones | 22 mm (standard 24 mm) |

| Klebsiella pneumoniae | Inhibition Zones | 25 mm (standard 27 mm) | |

| Anticancer | MCF-7 | Cytotoxicity | 0.69 - 22 |

| A549 | Cytotoxicity | 0.69 - 22 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.